6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole
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Overview
Description
6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole is a complex organic compound with the molecular formula C14H20N2O3Si. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole typically involves multiple steps, starting with the preparation of the indazole core. The introduction of the nitro group at the 6-position and the (2-(trimethylsilyl)ethoxy)methyl group at the 1-position are crucial steps in the synthesis. Common reagents used in these reactions include nitrating agents such as nitric acid and trimethylsilyl chloride for the silylation process. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The (2-(trimethylsilyl)ethoxy)methyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and nucleophiles such as sodium hydroxide for substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 6-amino-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole, while hydrolysis of the silyl ether group produces the corresponding alcohol derivative.
Scientific Research Applications
6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole core can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-1H-indazole: Lacks the (2-(trimethylsilyl)ethoxy)methyl group, making it less versatile in certain reactions.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazole: Lacks the nitro group, affecting its redox properties.
Uniqueness
6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole is unique due to the presence of both the nitro and (2-(trimethylsilyl)ethoxy)methyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C13H19N3O3Si |
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Molecular Weight |
293.39 g/mol |
IUPAC Name |
trimethyl-[2-[(6-nitroindazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C13H19N3O3Si/c1-20(2,3)7-6-19-10-15-13-8-12(16(17)18)5-4-11(13)9-14-15/h4-5,8-9H,6-7,10H2,1-3H3 |
InChI Key |
RJTKHXQFZMJTEF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origin of Product |
United States |
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